molecular formula C11H19NO2 B068324 Tert-butyl 4-methylenepiperidine-1-carboxylate CAS No. 159635-49-1

Tert-butyl 4-methylenepiperidine-1-carboxylate

Cat. No. B068324
Key on ui cas rn: 159635-49-1
M. Wt: 197.27 g/mol
InChI Key: PDTZMULNKGUIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08048890B2

Procedure details

1.6 g (14 mmol) potassium tert-butylate were added while stirring at 0° C. (ice bath) to a suspension of 5.34 g (15 mmol) methyltriphenylphosphonium bromide in 50 ml diethylether. After stirring for 15 minutes a solution of 2.00 g (10 mmol) 1-boc-4-piperidone (from Merck KGaA) in 15 mmol diethylether was slowly added. The suspension was stirred for a further 30 min at 0° C. After adding 60 ml 10% aqueous NH4Cl solution, the organic phase was separated, dried over magnesium sulphate and the solvent removed under vacuum. After chromatography on silica gel (hexane:ethylacetate=5:1) 1.71 g (89%) 4-methylene-piperdine-1-carboxylic acid tert-butylester were obtained as a colorless liquid.
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
15 mmol
Type
solvent
Reaction Step Two
Name
Quantity
60 mL
Type
reactant
Reaction Step Three
Quantity
5.34 g
Type
catalyst
Reaction Step Four
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[CH3:1]C([O-])(C)C.[K+].[C:7]([N:14]1[CH2:19][CH2:18][C:17](=O)[CH2:16][CH2:15]1)([O:9][C:10]([CH3:13])([CH3:12])[CH3:11])=[O:8].[NH4+].[Cl-]>[Br-].C[P+](C1C=CC=CC=1)(C1C=CC=CC=1)C1C=CC=CC=1.C(OCC)C>[C:10]([O:9][C:7]([N:14]1[CH2:19][CH2:18][C:17](=[CH2:1])[CH2:16][CH2:15]1)=[O:8])([CH3:13])([CH3:12])[CH3:11] |f:0.1,3.4,5.6|

Inputs

Step One
Name
Quantity
1.6 g
Type
reactant
Smiles
CC(C)(C)[O-].[K+]
Step Two
Name
Quantity
2 g
Type
reactant
Smiles
C(=O)(OC(C)(C)C)N1CCC(CC1)=O
Name
Quantity
15 mmol
Type
solvent
Smiles
C(C)OCC
Step Three
Name
Quantity
60 mL
Type
reactant
Smiles
[NH4+].[Cl-]
Step Four
Name
Quantity
5.34 g
Type
catalyst
Smiles
[Br-].C[P+](C1=CC=CC=C1)(C1=CC=CC=C1)C1=CC=CC=C1
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
while stirring at 0° C. (ice bath)
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was slowly added
STIRRING
Type
STIRRING
Details
The suspension was stirred for a further 30 min at 0° C
Duration
30 min
CUSTOM
Type
CUSTOM
Details
the organic phase was separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulphate
CUSTOM
Type
CUSTOM
Details
the solvent removed under vacuum

Outcomes

Product
Name
Type
product
Smiles
C(C)(C)(C)OC(=O)N1CCC(CC1)=C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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